molecular formula C20H22FN3O3S B2412951 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 627822-09-7

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2412951
CAS No.: 627822-09-7
M. Wt: 403.47
InChI Key: FOMCQMKECFUJPC-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-11-19(28-12(2)22-11)17(25)15-16(13-5-7-14(21)8-6-13)24(10-9-23(3)4)20(27)18(15)26/h5-8,16,26H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMCQMKECFUJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications. Its unique structure includes a pyrrole ring and thiazole moiety, which are often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 386.47 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC₁₈H₂₃N₃O₃S
Molecular Weight386.47 g/mol
CAS Number627822-45-1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC) Values:

  • Compounds with thiazole moieties: MIC values ranging from 6.25 to 12.5 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
  • Halogenated derivatives: Enhanced activity against Gram-positive bacteria with MIC values around 25 μg/mL .

The exact mechanism of action for this specific compound remains largely unexplored; however, compounds with similar structures often function by disrupting bacterial cell walls or inhibiting essential enzymes involved in metabolic pathways. The presence of the thiazole ring is particularly noted for enhancing antimicrobial efficacy due to its ability to interact with biological targets in microbial cells .

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Study on Thiazole Derivatives :
    • A series of thiazole derivatives were synthesized and tested for antimicrobial activity.
    • The most effective compounds exhibited MIC values between 6.25 and 12.5 µg/mL against multiple strains, suggesting that structural modifications can significantly impact efficacy .
  • Fluorinated Compounds :
    • Research on fluorinated derivatives revealed increased antibacterial activity against E. coli and Streptococcus pyogenes, indicating that fluorination may enhance the biological properties of such compounds .

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound may hold promise in developing new antimicrobial agents or other therapeutic applications. Its unique combination of functional groups suggests potential use in treating infections caused by resistant bacterial strains.

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